(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile is a compound characterized by a specific configuration and functional groups that contribute to its chemical properties and potential applications. It is classified as an amino nitrile, which indicates the presence of both an amino group and a nitrile group in its structure. This compound is notable for its fluorinated aromatic ring, which can influence its reactivity and biological activity.
This compound can be synthesized through various organic chemistry methods, often involving specific reagents and catalysts to facilitate the reaction. The synthesis typically requires careful control of reaction conditions to yield the desired product with high purity.
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile falls under the category of organofluorine compounds due to the presence of fluorine atoms. It is also categorized as a pharmaceutical intermediate because of its potential applications in drug development.
The synthesis of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile can be achieved through several methods, including:
The reaction conditions are critical for achieving high yields and purity. For instance, utilizing continuous flow synthesis in industrial settings can improve control over reaction parameters and scalability.
The molecular structure of (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile can be described using the following data:
Property | Data |
---|---|
Molecular Formula | C11H10F4N2 |
Molecular Weight | 282.19 g/mol |
IUPAC Name | (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile |
InChI Key | XTHOCRCVRJWZDW-UHFFFAOYSA-N |
Canonical SMILES | CC(C(C#N)N)C1=C(C=C(C=C1F)C(F)(F)F)C=C |
The structure features a chiral center at the carbon atom adjacent to the amino group, which may influence its biological interactions.
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for (3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile involves its interaction with biological targets:
(3S)-3-Amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanenitrile has several scientific applications:
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9